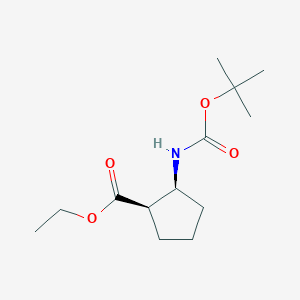

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

An In-Depth Technical Guide to the

Abstract

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a conformationally constrained β-amino acid derivative of significant interest in medicinal chemistry and materials science. Its rigid cyclopentane scaffold and specific stereochemistry make it a crucial chiral building block for the synthesis of peptide foldamers, enzyme inhibitors, and antiviral nucleoside analogues.[1][2][3] The carbocyclic ring, for instance, can act as a metabolically stable mimic of the ribose sugar in nucleosides, a strategy employed in drugs targeting viruses like HIV and Hepatitis B.[2] This guide provides a detailed examination of the prevalent and scalable synthetic routes to this valuable compound, focusing on the underlying chemical principles, step-by-step protocols, and the critical aspects of stereochemical control.

Strategic Overview: The Challenge of Stereocontrol

The synthesis of this compound presents two primary stereochemical challenges:

-

Relative Stereochemistry (cis/trans): The amino group at C2 and the carboxylate group at C1 must be in a cis configuration.

-

Absolute Stereochemistry (R/S): The chiral centers must possess the (1R,2S) configuration to ensure the correct enantiomer for biological applications.

To address these challenges, synthetic strategies typically fall into two major categories: asymmetric synthesis, which creates the desired stereocenters directly, and chiral resolution, which separates a mixture of stereoisomers. This guide will focus on a robust and scalable approach combining diastereoselective synthesis with classical resolution, a field-proven method for producing high-purity chiral compounds.[1][4]

A retrosynthetic analysis reveals that the target molecule can be disconnected at the amide bond of the Boc group and traced back to the corresponding chiral amino ester. This key intermediate can be accessed from a racemic cis-amino ester, which in turn is derivable from a simple prochiral starting material, ethyl 2-oxocyclopentanecarboxylate.

Caption: Retrosynthetic pathway for the target compound.

Scalable Synthesis via Reductive Amination and Diastereomeric Resolution

This pathway is highly effective for producing multigram quantities of the target enantiomer.[1][5] It leverages a chiral auxiliary to create a pair of diastereomers that can be separated by crystallization, a technique that remains one of the most powerful for obtaining enantiomerically pure materials on a large scale.[6]

Step 1: Diastereoselective Reductive Amination

The synthesis begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. By using a chiral amine, such as (S)-α-phenylethylamine, the reaction generates a mixture of two diastereomeric cis-amino esters. The chiral auxiliary directs the approach of the reducing agent, favoring the formation of the cis-isomers.

Causality Behind Experimental Choices:

-

(S)-α-phenylethylamine: This readily available and inexpensive chiral amine serves as an effective chiral auxiliary, inducing diastereoselectivity.

-

Hydrogenation (H₂/Pd/C): Catalytic hydrogenation is a clean and efficient method for reducing the intermediate imine. It typically favors the formation of the cis product due to the catalyst's approach to the less hindered face of the cyclopentene ring intermediate.[5]

Experimental Protocol: Synthesis of Diastereomeric Amino Esters

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equiv.) in methanol (MeOH), add (S)-(-)-α-phenylethylamine (1 equiv.).

-

Add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 1-5 atm.

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude mixture of diastereomeric amino esters as an oil. This mixture is typically used in the next step without further purification.

Step 2: Diastereomeric Salt Resolution

The cornerstone of this synthesis is the separation of the diastereomeric amino esters. This is achieved by reacting the mixture with a chiral resolving agent, (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), to form diastereomeric salts with different solubilities.[1] The salt of the desired (1R,2S) amine with the (S)-α-phenylethylamine auxiliary and (+)-DBTA selectively crystallizes from the solution.

Causality Behind Experimental Choices:

-

(+)-Dibenzoyl-D-tartaric acid: This chiral diacid is an effective resolving agent for a wide range of amines. The specific three-dimensional packing of the resulting salt in the crystal lattice leads to a significant solubility difference between the two diastereomeric salts.[6]

-

Solvent System (e.g., Ethanol/Water): The choice of solvent is critical for achieving efficient crystallization. The solvent must be one in which the desired salt is sparingly soluble while the undesired salt remains in solution.

Experimental Protocol: Crystallization of the Desired Diastereomeric Salt

-

Dissolve the crude diastereomeric amine mixture (1 equiv.) in a suitable solvent such as ethanol (EtOH).

-

In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (1 equiv.) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization.

-

Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum. The resulting solid is the diastereomerically pure salt. The enantiomeric purity can be checked by converting a small sample back to the free amine and analyzing by chiral HPLC.

Step 3: Liberation and Deprotection of the Chiral Amino Ester

The chiral auxiliary (α-phenylethylamine) must be removed to yield the target amino ester. This is accomplished in two stages: first, liberating the amine from the tartaric acid salt, and second, removing the α-phenylethyl group via hydrogenolysis.

Experimental Protocol: Liberation and Hydrogenolysis

-

Suspend the diastereomerically pure salt in a biphasic mixture of diethyl ether and an aqueous solution of a base like potassium carbonate (K₂CO₃).[1]

-

Stir vigorously until all solids dissolve. The free amine will move into the organic layer, while the tartrate salt remains in the aqueous layer.

-

Separate the layers and extract the aqueous phase with additional diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the free diastereomeric amine.

-

Dissolve this amine in MeOH, add 10% Pd/C, and hydrogenate under H₂ pressure (1-5 atm) at a slightly elevated temperature (e.g., 45 °C) to cleave the α-phenylethyl group.[5]

-

After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the crude Ethyl (1R,2S)-2-aminocyclopentanecarboxylate.

Step 4: Boc Protection

The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that renders the amine nucleophilicity inert for subsequent reactions, such as peptide coupling.[7][8]

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the most common reagent for introducing the Boc group. It is highly reactive towards amines but generally stable in the presence of other functional groups.[9]

-

Base (e.g., NaHCO₃ or Et₃N): A mild base is required to neutralize the acidic byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol:

-

Dissolve the crude Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (1 equiv.) in a solvent mixture such as tetrahydrofuran (THF) and water.

-

Add a mild base such as sodium bicarbonate (NaHCO₃) (2-3 equiv.).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) in THF dropwise to the stirring mixture.

-

Stir at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting amine.

-

Perform a standard aqueous workup: dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound, typically as a white solid or colorless oil.[10]

Alternative Strategy: Enzymatic Kinetic Resolution

For a greener and often more direct approach to chirality, enzymatic kinetic resolution (EKR) is a powerful alternative.[11] This method uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of both enantiomers.[12][13]

In this context, a racemic mixture of ethyl cis-2-aminocyclopentanecarboxylate could be resolved. For example, Candida antarctica lipase B (CALB) could be used to selectively hydrolyze the (1S,2R)-enantiomer to its corresponding carboxylic acid, leaving the desired (1R,2S)-ester unreacted and thus enantiomerically enriched.[1][11]

Caption: Workflow for enzymatic kinetic resolution.

Data and Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the final product and key intermediates.

| Compound | Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |

| Ethyl 2-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 156.18 | ~4.2 (q, OCH₂CH₃), ~3.0 (t, CH), 2.2-2.5 (m, CH₂), ~1.3 (t, OCH₂CH₃) |

| Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | 157.21 | ~4.1 (q, OCH₂CH₃), ~3.6 (m, CHNH₂), ~2.8 (m, CHCO₂Et), 1.5-2.1 (m, CH₂) |

| This compound | C₁₃H₂₃NO₄ | 257.33 | ~5.0 (br s, NH), ~4.3 (m, CHNH), ~4.1 (q, OCH₂CH₃), ~2.8 (m, CHCO₂Et), 1.45 (s, C(CH₃)₃) |

Note: NMR chemical shifts are approximate and can vary depending on solvent and concentration.

Conclusion

The synthesis of this compound is a well-established process that is crucial for advancing pharmaceutical research. The reductive amination followed by diastereomeric salt resolution offers a reliable and scalable route, providing excellent control over the required cis-(1R,2S) stereochemistry.[1] Alternative methods, such as enzymatic resolution, present greener and more elegant solutions that are becoming increasingly viable at an industrial scale. The availability of this chiral building block facilitates the development of novel therapeutics, particularly in the fields of virology and peptide science, where precise three-dimensional molecular architecture is paramount for biological function.[14][15][16]

References

-

Deredas, D., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

-

LePlae, P. R., et al. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632. [Link]

-

Chun, B. K., et al. (2003). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1735–1738. [Link]

-

Davies, S. G., et al. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. [Link]

-

Zemlicka, J., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Research, 43(1), 37–53. [Link]

-

Forró, E., & Fülöp, F. (2012). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. ResearchGate. [Link]

-

Davies, S. G., et al. (2007). Asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid. ResearchGate. [Link]

-

Deredas, D., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

-

de Oliveira, M. A. L., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515. [Link]

-

Wikipedia (n.d.). Chiral resolution. [Link]

-

Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Angewandte Chemie International Edition, 42(1), 92-117. [Link]

-

Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]

-

Sun, H., et al. (2025). Amine-Borane-Promoted Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of β-Chloro Ketones. Organic Letters. [Link]

-

Fan, Q.-H., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]

-

MySkinRecipes (n.d.). This compound. Product Page. [Link]

-

Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]

-

Chemistry Steps (n.d.). Boc Protecting Group for Amines. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

-

Fishman, A., & Zisling, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(3), 256–263. [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even detrimental.[1] Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate, a chiral cyclopentane derivative, represents a crucial building block in the synthesis of complex, stereochemically defined molecules. Its rigid cyclopentane core and orthogonally protected functional groups—an ethyl ester and a Boc-protected amine—offer medicinal chemists a versatile scaffold for constructing novel therapeutics, particularly in the realm of antiviral agents and peptide mimetics.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this important synthetic intermediate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The precise physicochemical characteristics of this compound are fundamental to its handling, reactivity, and integration into synthetic workflows. While some experimental data such as melting and boiling points are not widely reported in publicly available literature, a combination of supplier information and data from closely related diastereomers allows for a well-rounded profile.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [3][4][5] |

| Molecular Weight | 257.33 g/mol | [3][4][5] |

| CAS Number | 1140972-29-7 | [3][4][5] |

| Physical Appearance | White to yellow solid | [6] |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and methanol. | General chemical knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.2-1.3 (t, 3H, ester CH₃), 1.4 (s, 9H, Boc CH₃), 1.5-2.2 (m, 6H, cyclopentane CH₂), 2.8-3.0 (m, 1H, CHCO₂Et), 4.1-4.2 (q, 2H, ester CH₂), 4.3-4.4 (m, 1H, CHNHBoc), 5.7 (br s, 1H, NH) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.2, 21.2, 27.2, 28.4, 29.7, 45.5, 52.7, 60.7, 79.5, 155.7, 176.6 | [8][9] |

| Infrared (IR) ν (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1720 (ester C=O stretch), ~1690 (carbamate C=O stretch), ~1170 (C-O stretch) | [7] |

| Mass Spectrometry (ESI) | m/z: 258.17 [M+H]⁺ | [7] |

*Note: Spectroscopic data is based on the closely related (1S,2S) diastereomer and is expected to be very similar for the (1R,2S) isomer. The key differentiator would be the optical rotation, which is not commonly reported in supplier data.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound hinges on establishing the correct stereochemistry of the two contiguous chiral centers on the cyclopentane ring. A common and effective strategy involves the diastereoselective resolution of a racemic precursor, followed by functional group manipulation.

Representative Synthetic Protocol

A robust and scalable synthesis can be adapted from established methods for preparing stereoisomers of 2-aminocyclopentanecarboxylic acid and their derivatives.[8][9] The following protocol illustrates a logical and field-proven approach.

Step 1: Synthesis of Ethyl (1R,2S)-2-aminocyclopentanecarboxylate

The synthesis begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This is followed by a classical resolution using a chiral resolving agent, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA), to separate the desired (1R,2S) diastereomer.[8]

-

Reaction: Ethyl 2-oxocyclopentanecarboxylate is reacted with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form racemic ethyl cis-2-aminocyclopentanecarboxylate.

-

Resolution: The racemic amino ester is treated with D-DBTA in a suitable solvent like acetonitrile. The diastereomeric salt of the (1R,2S)-amino ester preferentially crystallizes from the solution.

-

Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide) to liberate the free ethyl (1R,2S)-2-aminocyclopentanecarboxylate.

Step 2: Boc-Protection

The enantiomerically enriched amino ester is then protected with a tert-butoxycarbonyl (Boc) group.

-

Reaction: Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water). Di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine or sodium bicarbonate).

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography on silica gel to yield the final product, this compound.

Causality Behind Experimental Choices:

-

The choice of D-DBTA as the resolving agent is based on its ability to form well-defined crystalline salts with one of the enantiomers of the amino ester, allowing for efficient separation.

-

The Boc-protection step is crucial as it renders the amino group unreactive to a wide range of chemical conditions, enabling selective transformations at the ester functionality. The Boc group is also readily cleaved under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The rigid cyclopentane scaffold of this compound makes it an attractive building block for constraining the conformation of bioactive molecules, a key strategy in enhancing binding affinity and selectivity for biological targets.

Role as a Chiral Intermediate in Antiviral Synthesis

Cyclopentane-based nucleoside analogues are a well-established class of antiviral agents.[2][10] The cyclopentane ring serves as a stable isostere for the furanose ring of natural nucleosides, imparting resistance to enzymatic degradation. While a direct synthesis of a marketed drug from the title compound is not prominently documented in peer-reviewed literature, its structural motif is highly relevant to the synthesis of potent antiviral compounds. For instance, related chiral aminocyclopentane derivatives are key components of neuraminidase inhibitors and other antiviral agents.[7] The (1R,2S) stereochemistry is particularly important for achieving the correct spatial orientation of functional groups for effective interaction with viral enzymes.

Utility in Peptide and Peptidomimetic Chemistry

The incorporation of constrained amino acid analogues into peptides is a powerful tool for stabilizing secondary structures such as β-turns and helices. The defined stereochemistry of this compound makes it an excellent candidate for such applications. By replacing a natural amino acid with this building block, researchers can design peptidomimetics with enhanced metabolic stability and improved pharmacokinetic profiles.[8]

Caption: Logical relationship between the compound's features and its applications.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecular architectures. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the development of novel therapeutics, particularly in the antiviral and peptidomimetic fields. The synthetic strategies outlined in this guide, which emphasize stereochemical control, offer a reliable pathway to this important intermediate. As the demand for enantiomerically pure drugs continues to grow, the utility of such chiral building blocks in both academic research and industrial drug development is set to expand further.

References

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available at: [Link]

-

Fülöp, F., et al. (2017). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 2(7), 3533–3543. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

Chemical Technology Co.,LTD. (n.d.). This compound. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

ACS Publications. (2017). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

- Google Grounding API Redirect. (n.d.).

-

Chemical-Suppliers. (n.d.). Ethyl (1s,2r)-2-(boc-amino)cyclopentanecarboxylate | CAS 1140972-31-1. Available at: [Link]

-

News-Medical.net. (2025). New class of chiral molecules offers strong stability for drug development. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2016). The Significance of Chirality in Drug Design and Development. Available at: [Link]

- Google Patents. (n.d.). US20230355649A1 - Formulations of anti-viral compounds.

- Google Patents. (n.d.). US7846937B2 - Cyclopropanecarboxylate esters of acyclovir.

-

Googleapis.com. (n.d.). (12) United States Patent. Available at: [Link]

- Google Patents. (n.d.). EP0933993B1 - Substituted cyclopentane compounds useful as neuraminidase inhibitors.

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20230355649A1 - Formulations of anti-viral compounds - Google Patents [patents.google.com]

- 7. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]

- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate CAS number 1140972-29-7

An In-Depth Technical Guide to Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the design and synthesis of molecules with precise three-dimensional architectures. Chiral building blocks, particularly those imparting conformational rigidity, are invaluable assets in this endeavor. This compound (CAS No. 1140972-29-7) has emerged as a key intermediate of significant interest. Its structure, featuring a constrained cyclopentane ring, a stereochemically defined amine, and a versatile ethyl ester, offers a unique combination of properties. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection, making it a highly tractable component in multi-step synthetic campaigns.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, with a focus on stereochemical control, explore robust analytical methodologies for its characterization, and discuss its strategic application as a scaffold in the synthesis of complex pharmaceutical agents. The protocols and insights presented herein are designed to be practical, reproducible, and grounded in established chemical principles.

Physicochemical and Handling Profile

A foundational understanding of a compound's properties is critical for its effective use in a laboratory setting. All handling and storage procedures should be guided by a comprehensive Safety Data Sheet (SDS).[1]

| Property | Value | Source(s) |

| CAS Number | 1140972-29-7 | [2][3][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][3][4] |

| Molecular Weight | 257.33 g/mol | [2][3][5] |

| Appearance | White to yellow or off-white solid | [2][6] |

| Melting Point | 64-66 °C | [2] |

| Purity | Typically ≥95-99% | [4][7][8] |

| Storage | Store in a cool, dry, sealed place; recommended 2-8°C | [3][5] |

Part 1: Synthesis and Stereochemical Control

The synthesis of this compound is fundamentally a process of N-Boc protection. However, the paramount challenge lies in establishing the desired (1R,2S) stereochemistry of the precursor, ethyl 2-aminocyclopentanecarboxylate. The overall synthetic strategy involves two key stages: obtaining the stereochemically pure amino ester and the subsequent protection of the amino group.

Synthesis of the Chiral Precursor: Ethyl (1R,2S)-2-aminocyclopentanecarboxylate

The industrial synthesis of this specific stereoisomer often relies on chiral resolution, a robust method for separating enantiomers from a racemic mixture.

Key Strategy: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. For amino esters, lipases or proteases are commonly employed.[9]

Exemplary Protocol: Enzymatic Resolution

-

Substrate Preparation : Begin with a racemic mixture of ethyl cis-2-aminocyclopentanecarboxylate.[10] This can be synthesized through methods like the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[11]

-

Reaction Setup : Dissolve the racemic amino ester in an appropriate buffered aqueous solution or a biphasic system.

-

Enzyme Addition : Introduce a selective esterase, such as Alcalase 2.4L, which preferentially hydrolyzes one enantiomer (e.g., the (1S,2R)-ester) to its corresponding carboxylic acid.[9]

-

Monitoring : Monitor the reaction progress using chiral HPLC to track the conversion and enantiomeric excess (e.e.) of the remaining (1R,2S)-ester.

-

Work-up : Once the desired e.e. is achieved (typically >99%), quench the reaction. Adjust the pH to facilitate separation.

-

Extraction : Extract the unreacted (1R,2S)-ethyl 2-aminocyclopentanecarboxylate with an organic solvent (e.g., ethyl acetate). The hydrolyzed (1S,2R)-amino acid will remain in the aqueous phase.

-

Purification : Wash the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched precursor.

N-Boc Protection: A Robust and High-Yielding Transformation

The protection of the primary amine as a tert-butyl carbamate is a cornerstone of modern organic synthesis.[12] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is efficient, high-yielding, and generally proceeds without racemization, preserving the stereochemical integrity of the chiral center.[13][14]

Protocol: Catalyst-Free N-Boc Protection in an Aqueous System

This environmentally conscious protocol offers excellent yields and simplifies purification.[13][15]

-

Dissolution : In a round-bottom flask, add the enantiomerically pure Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (1.0 eq).

-

Solvent Addition : Add a solvent system such as a 95:5 mixture of water and acetone. Stir at room temperature until the amine is fully dissolved.[13]

-

Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.0-1.1 eq) to the stirring solution.

-

Reaction : Allow the reaction to stir at room temperature. The reaction is typically rapid (5-60 minutes). Monitor its completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

-

Extraction : Upon completion, add an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers.

-

Washing & Drying : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation : Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel to yield the final product as a solid.[13]

Part 2: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is non-negotiable. A multi-pronged analytical approach is required for a self-validating quality control system.

Spectroscopic Verification

Spectroscopic methods provide unambiguous confirmation of the molecular structure.[16]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the nine equivalent protons of the Boc group (singlet ~1.4 ppm), cyclopentane ring protons (multiplets), and the NH proton (broad singlet). The chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic for the cis relationship. |

| ¹³C NMR | Resonances for the ethyl ester carbons (C=O and O-CH₂-CH₃), the Boc group carbons (quaternary and methyls), and the five distinct carbons of the cyclopentane ring. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 258.17, [M+Na]⁺ ion at m/z 280.15. |

Chromatographic Purity Assessment

Reverse-Phase HPLC (RP-HPLC) for Chemical Purity

A standard RP-HPLC method is employed to determine the chemical purity and identify any process-related impurities.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

Chiral HPLC for Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) is the most critical step to validate the stereochemical integrity. This requires a specialized chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating enantiomers of cyclic amino acid derivatives.[17][18]

Exemplary Protocol: Chiral HPLC

-

Column Selection : Utilize a chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

-

Mobile Phase : A normal-phase eluent system, typically a mixture of hexane/isopropanol or hexane/ethanol, is most effective.[17] The ratio is optimized to achieve baseline separation of the (1R,2S) and (1S,2R) enantiomers.

-

Sample Preparation : Dissolve a small amount of the final product in the mobile phase.

-

Analysis : Inject the sample and monitor the elution profile. The e.e. is calculated from the relative peak areas of the two enantiomers. A successful synthesis will show a major peak for the (1R,2S) enantiomer and a negligible or absent peak for the (1S,2R) enantiomer.

Part 3: Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block.[4][6] Its utility stems from the conformational constraint imposed by the cyclopentane ring, a strategy widely used to enhance the biological activity and metabolic stability of drug candidates.[19]

Causality in Application:

-

Conformational Rigidity : Flexible molecules often pay a significant entropic penalty upon binding to a biological target. The rigid cyclopentane scaffold pre-organizes the pharmacophoric groups (the amine and the carboxylate) into a specific orientation, reducing this penalty and potentially increasing binding affinity.[19]

-

Peptidomimetics : This building block can be incorporated into peptide sequences to replace natural amino acids. The resulting "peptidomimetic" often exhibits enhanced resistance to proteolytic degradation, improving its pharmacokinetic profile.

-

Scaffold for Novel Inhibitors : The defined stereochemistry and functionality make it an ideal starting point for constructing complex inhibitors. For instance, it has served as a key component in the synthesis of inhibitors for targets like the Hepatitis C Virus (HCV) NS3 protease, where precise spatial arrangement of functional groups is critical for activity.[9][20]

By providing a well-defined, rigid, and synthetically versatile core, this compound enables medicinal chemists to explore chemical space with greater control, accelerating the discovery of potent and selective therapeutics.

References

-

N-Boc protection of aminoesters a . | Download Table. (n.d.). ResearchGate. [Link]

-

Zaragoza, F. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1–6. [Link]

-

Safety Data Sheet. (n.d.). Angene Chemical. [Link]

-

This compound. (n.d.). Chemical Technology Co.,LTD. [Link]

-

This compound. (n.d.). Pharmaffiliates. [Link]

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 436–443. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

-

This compound. (n.d.). Autech Industry Co.,Limited. [Link]

-

Ethyl (1s,2r)-2-(boc-amino)cyclopentanecarboxylate | CAS 1140972-31-1. (n.d.). Chemical-Suppliers.com. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Molbase. [Link]

-

Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2002). ResearchGate. [Link]

-

Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane. (n.d.). American Elements. [Link]

-

Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.). Symbiosis. [Link]

-

Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6202. [Link]

-

Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. (2005). ResearchGate. [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

(1R, 2S)-2-Amino-1-(N-boc-amino)cyclopentane, min 95%, 100 mg. (n.d.). CP Lab Safety. [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1735-1752. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Molecules, 29(9), 2056. [Link]

-

Venkatraman, S., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

-

Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171–175. [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085–2093. [Link]

-

Darshani, N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 8(11). [Link]

-

Ethyl (1R, 2S)-2-(cbz-amino)cyclopentanecarboxylate, min 95%, 1 gram. (n.d.). CP Lab Safety. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 1140972-29-7 | CAS DataBase [m.chemicalbook.com]

- 3. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 4. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. Ethyl (1R – 2S)-2-(Boc-amino)cyclopentanecarboxylate – Biotuva Life Sciences [biotuva.com]

- 9. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Molecular weight and formula of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the synthetically versatile Boc-protected amine and ethyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with defined stereochemistry. The precise spatial arrangement of the functional groups in the (1R,2S) configuration is crucial for its application in the development of targeted therapeutics, including enzyme inhibitors and peptide mimetics. This guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthetic protocol, and insights into its applications.

Core Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| CAS Number | 1140972-29-7 | [1][2][3] |

| Appearance | White to yellow solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Room temperature, dry, sealed place | [4] |

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its chemical behavior. It confers stability under a wide range of basic and nucleophilic conditions, allowing for selective modifications at other positions of the molecule.[5] This stability is crucial in multi-step syntheses. Conversely, the Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent reactions.[5] This orthogonality is a key feature in synthetic strategies.

The chirality of this molecule is a critical aspect, as different stereoisomers can exhibit vastly different biological activities.[6] The (1R,2S) configuration dictates a specific three-dimensional structure that can be pivotal for molecular recognition in biological systems.

Synthesis and Workflow

The most common and practical synthesis of this compound involves the N-protection of its corresponding free amine precursor, Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Chirality, a neglected physico-chemical property of nanomaterials? A mini-review on the occurrence and importance of chirality on their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, underpinned by fundamental principles and field-proven insights. The structure of this guide is tailored to offer a logical and in-depth exploration of the topic, moving from foundational concepts to detailed spectral interpretation and experimental protocols.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane core, coupled with the versatile Boc-protected amine and ethyl ester functionalities, makes it a valuable scaffold for the synthesis of complex molecular architectures, including therapeutic agents. An unambiguous structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra, elucidating the chemical shifts, coupling constants, and peak assignments that confirm the compound's stereochemistry and overall structure.

Molecular Structure and Stereochemistry

A clear understanding of the molecule's three-dimensional structure is fundamental to interpreting its NMR spectra. The defined stereochemistry at the C1 and C2 positions of the cyclopentane ring dictates the spatial orientation of the substituents, which in turn governs the magnetic environment of each nucleus.

Caption: Molecular structure of this compound.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial. The following outlines a robust methodology for the NMR analysis of this compound.

Sample Preparation

-

Analyte Quantity : For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. Use approximately 0.6-0.7 mL of the solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the final sample volume is sufficient to cover the spectrometer's detection coil, typically around 4-5 cm in height.

NMR Data Acquisition

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR :

-

Pulse Sequence : A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters :

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

-

¹³C NMR :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters :

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

-

-

2D NMR (Optional but Recommended) :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for assigning quaternary carbons.

-

Caption: General workflow for NMR-based structure elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to its assignment.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.8-5.0 | br s | 1H | NH (Boc) |

| 2 | ~4.12 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ |

| 3 | ~4.0-4.1 | m | 1H | H2 |

| 4 | ~2.7-2.8 | m | 1H | H1 |

| 5 | ~1.5-2.0 | m | 6H | H3, H4, H5 (Cyclopentane) |

| 6 | 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| 7 | ~1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Interpretation:

-

NH Proton (Peak 1) : The amide proton of the Boc group is expected to appear as a broad singlet around 4.8-5.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Ethyl Ester Protons (Peaks 2 & 7) : The methylene protons (-OCH₂ CH₃) appear as a quartet around 4.12 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) resonate as a triplet around 1.25 ppm, coupled to the two methylene protons. The characteristic quartet-triplet pattern is a hallmark of an ethyl group.

-

Cyclopentane Methine Protons (Peaks 3 & 4) : The protons on the substituted carbons of the cyclopentane ring (H1 and H2) are diastereotopic and will have distinct chemical shifts. H2, being attached to the carbon bearing the electron-withdrawing amino group, is expected to be deshielded and appear further downfield (~4.0-4.1 ppm) compared to H1 (~2.7-2.8 ppm), which is adjacent to the ester group. Both will appear as multiplets due to coupling with each other and with the adjacent methylene protons on the ring.

-

Cyclopentane Methylene Protons (Peak 5) : The remaining six protons on the cyclopentane ring (on C3, C4, and C5) will be in a complex, overlapping multiplet in the aliphatic region (~1.5-2.0 ppm). Their signals are complicated by diastereotopicity and multiple coupling interactions.

-

Boc Protons (Peak 6) : The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and thus appear as a sharp, intense singlet at approximately 1.44 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Peak | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~174-175 | C =O (Ester) |

| 2 | ~155-156 | C =O (Boc) |

| 3 | ~79-80 | -C (CH₃)₃ (Boc) |

| 4 | ~60-61 | -OCH₂ CH₃ |

| 5 | ~58-59 | C2 |

| 6 | ~50-51 | C1 |

| 7 | ~30-32 | C5 |

| 8 | 28.3 | -C(CH₃ )₃ (Boc) |

| 9 | ~25-27 | C3 |

| 10 | ~21-23 | C4 |

| 11 | ~14.2 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbons (Peaks 1 & 2) : The two carbonyl carbons are the most deshielded, appearing far downfield. The ester carbonyl (~174-175 ppm) is typically found at a slightly higher chemical shift than the carbamate carbonyl of the Boc group (~155-156 ppm).

-

Quaternary Carbon of Boc Group (Peak 3) : The quaternary carbon of the tert-butyl group appears around 79-80 ppm.

-

Ethyl Ester Carbons (Peaks 4 & 11) : The methylene carbon (-OCH₂ CH₃) is found around 60-61 ppm, while the methyl carbon (-OCH₂CH₃ ) is much more shielded, appearing at approximately 14.2 ppm.

-

Cyclopentane Carbons (Peaks 5, 6, 7, 9, 10) : The carbons of the cyclopentane ring resonate in the aliphatic region. The substituted carbons, C1 and C2, are more deshielded (~50-59 ppm) than the methylene carbons. C2, bonded to the nitrogen, is expected to be the most deshielded of the ring carbons. The remaining methylene carbons (C3, C4, C5) will have distinct chemical shifts in the range of ~21-32 ppm due to the influence of the substituents.

-

Boc Methyl Carbons (Peak 8) : The three equivalent methyl carbons of the tert-butyl group give rise to a single, intense peak at around 28.3 ppm.

The Role of Stereochemistry in the NMR Spectra

The (1R,2S) stereochemistry, which places the ester and boc-amino groups in a trans relationship on the cyclopentane ring, is crucial for the observed spectral features. This specific arrangement leads to distinct spatial relationships between the protons, resulting in unique coupling constants. For instance, the coupling constant between H1 and H2 (JH1-H2) will be characteristic of a trans relationship in a five-membered ring. While complex due to the ring's flexibility, this coupling constant, along with NOE (Nuclear Overhauser Effect) data from a 2D NOESY experiment, can definitively confirm the relative stereochemistry.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, guided by established principles of chemical shifts and coupling constants, provides an unambiguous structural confirmation of this compound. The predicted data presented in this guide serves as a reliable reference for researchers working with this important chiral building block. For unequivocal assignment, particularly of the cyclopentane ring protons and carbons, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently characterize this molecule and utilize it effectively in their research and development endeavors.

References

- Field, L. D., Magill, A. M., & Li, H. L. (2015).

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Commercial suppliers of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

An In-Depth Technical Guide to Sourcing and Utilizing Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a critical chiral building block in modern medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, and a key synthetic application, grounding our discussion in established scientific principles to ensure both technical accuracy and field-proven insight.

Introduction: The Strategic Importance of a Chiral Building Block

Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate is a non-proteinogenic amino acid derivative valued for its specific stereochemical configuration. The cyclopentane scaffold provides a rigid, constrained conformation that is frequently exploited in the design of peptidomimetics and small molecule inhibitors targeting enzymes and receptors. The chirality at the C1 and C2 positions is paramount, as biological systems are inherently chiral, and stereoisomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3]

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4][] Its stability to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[4][6] This combination of a stereodefined core and a versatile protecting group makes this compound a high-value intermediate for constructing complex molecular architectures.

Physicochemical Properties and Commercial Specifications

Before procurement, it is essential to be familiar with the fundamental properties of the compound. These specifications are typically found on the supplier's Certificate of Analysis (CoA).

| Property | Value | Source |

| CAS Number | 1140972-29-7 | [7][8][9] |

| Molecular Formula | C₁₃H₂₃NO₄ | [7][8][9] |

| Molecular Weight | 257.33 g/mol | [7][8] |

| MDL Number | MFCD16883074 | [8] |

| Typical Purity | ≥98% (HPLC) | [8] |

| Appearance | White to Off-White Solid | Generic Specification |

| Storage | 2-8°C Refrigerator, Dry, Sealed Place | [7][8] |

Analysis of Commercial Suppliers

The selection of a reliable supplier is a critical first step that impacts experimental reproducibility and timelines. The following table summarizes known commercial sources for this compound. Researchers should always request a lot-specific CoA before purchase to verify purity and identity.

| Supplier | Purity Specification | Notes |

| Pharmaffiliates | Not explicitly stated, requires inquiry. | Provides CAS number and basic chemical data. A sample CoA and MSDS are available.[7] |

| Synblock | NLT 98% (Purity Not Less Than 98%) | Offers supporting documents including MSDS, NMR, HPLC, and LC-MS data.[8] |

| Chemical Technology Co., LTD | ≥99% | Lists the compound as a pharmaceutical intermediate.[9] |

| Fisher Scientific | 99% (for a related cis-isomer) | While not the exact (1R,2S) isomer, this supplier is a major source for related building blocks.[10] |

Note: Availability and specifications are subject to change. It is imperative to contact suppliers directly for current information.

Technical Workflow: From Procurement to Reaction

A robust experimental plan involves not only the reaction itself but also the validation of starting materials and adherence to safety protocols.

Incoming Material Quality Control: A Self-Validating Protocol

Upon receiving a new batch of this compound, it is best practice to perform independent analytical verification, even when a supplier's CoA is provided. This ensures the material meets the standards required for your synthesis and validates its identity.

Step-by-Step Verification Protocol:

-

Solubility Test: Begin by assessing solubility in common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) to prepare for analysis.

-

¹H NMR Spectroscopy:

-

Objective: Confirm the structural integrity of the molecule.

-

Method: Dissolve ~5-10 mg of the compound in 0.5 mL of CDCl₃.

-

Expected Signals:

-

A large singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group (Boc).

-

A quartet and a triplet in the ~4.1 ppm and ~1.2 ppm regions, respectively, for the ethyl ester group.

-

A series of multiplets in the ~1.5-2.5 ppm range for the cyclopentane ring protons.

-

A broad signal corresponding to the N-H proton.

-

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Objective: Confirm purity and molecular weight.

-

Method: Use a C18 reverse-phase column with a water/acetonitrile gradient.

-

Expected Outcome: A major peak in the chromatogram with an area >98%. The mass spectrum should show a peak corresponding to the [M+H]⁺ ion at m/z 258.17 or the [M+Na]⁺ ion at m/z 280.15.

-

This workflow acts as a self-validating system, ensuring that the material proceeding into the main synthetic route is of known identity and purity.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C as recommended by suppliers.[7][8] This minimizes degradation from moisture or temperature fluctuations.

-

Handling:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for specific hazard information. Synblock notes a GHS07 pictogram (Warning) with hazard statement H302 (Harmful if swallowed).[8]

-

General safety guidelines for handling chemical cylinders and reagents should always be followed.[11][12]

-

Core Application: Boc Group Deprotection

A primary use of this building block is to incorporate the (1R,2S)-2-aminocyclopentanecarboxylate moiety into a target molecule. This requires the removal of the Boc protecting group, typically achieved under acidic conditions.

Rationale for Reagent Choice

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This reaction is efficient and clean. However, the liberated tert-butyl cation is a potent electrophile and can cause side reactions by alkylating nucleophilic residues on the substrate.[6] To prevent this, a scavenger such as triisopropylsilane (TIS) or water is often added to trap the cation.

Step-by-Step Boc Deprotection Protocol

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in Dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

-

Scavenger Addition (Optional but Recommended): Add a scavenger such as water or Triisopropylsilane (TIS) (1.1 equivalents).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine, typically as a TFA salt.

-

-

Purification: The resulting amine can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Visualization of the Deprotection Workflow

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Conclusion

This compound is a valuable and strategically important building block for drug discovery and development. Its successful application hinges on sourcing high-purity material from reputable suppliers, conducting rigorous in-house quality control, and applying chemically sound protocols for its use in synthesis. By integrating these practices, research and development teams can leverage the unique structural features of this compound to design and create novel therapeutics with enhanced potency and specificity.

References

-

This compound. Pharmaffiliates. [Link]

-

Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. ResearchGate. [Link]

-

Ethyl (1R, 2S)-2-(cbz-amino)cyclopentanecarboxylate, min 95%, 1 gram. CP Lab Safety. [Link]

-

This compound. Chemical Technology Co.,LTD. [Link]

-

Ethyl (1s,2r)-2-(boc-amino)cyclopentanecarboxylate | CAS 1140972-31-1. Chemical-Suppliers.com. [Link]

-

Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry. [Link]

- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

-

The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

Medical gas safety regulations and classifications. BOC Gases. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

-

Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Significance of Chirality in Drug Design and Development. Molecules. [Link]

-

Cylinder Safety. BOC. [Link]

-

Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 1140972-29-7 | this compound - Synblock [synblock.com]

- 9. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - Ireland [bocgases.ie]

- 12. boc.com.au [boc.com.au]

A Guide to the Stereoselective Synthesis of Chiral Cyclopentane Amino Esters: Strategies and Methodologies for Drug Discovery and Development

Abstract

Chiral cyclopentane amino esters are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their ability to impart conformational rigidity and introduce specific stereochemical features that are crucial for biological activity. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, providing both a conceptual framework and practical, detailed protocols for the synthesis of chiral cyclopentane amino esters.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is paramount to its interaction with biological targets. Cyclopentane rings, as carbocyclic frameworks, introduce a degree of conformational rigidity that can pre-organize appended functionalities, such as amino and ester groups, into well-defined spatial orientations. This conformational constraint can lead to enhanced binding affinity, improved selectivity for the target receptor or enzyme, and favorable pharmacokinetic properties. Consequently, the development of robust and stereocontrolled methods for the synthesis of chiral cyclopentane amino esters is a central focus in modern drug discovery.

This guide will explore several key asymmetric strategies that have proven effective in the synthesis of these important molecules, including organocatalytic approaches, ring-closing metathesis, asymmetric hydrogenation, and enzymatic resolutions. For each methodology, we will examine the underlying principles of stereocontrol and provide detailed experimental protocols.

Organocatalytic Strategies: The Power of Small Molecule Catalysts

Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, offering an alternative to traditional metal-based catalysts. In the context of cyclopentane synthesis, organocatalysts can facilitate a variety of cascade or domino reactions, enabling the rapid assembly of the carbocyclic core with high stereocontrol.

Tandem Conjugate Addition/α-Alkylation

A prominent organocatalytic approach involves the tandem conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular α-alkylation to close the cyclopentane ring. Chiral secondary amines, such as prolinol derivatives, are often employed as catalysts.

The reaction is initiated by the formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the organocatalyst. This activation lowers the LUMO of the enal, facilitating a stereoselective Michael addition. The subsequent intramolecular cyclization proceeds via an enamine intermediate, which attacks an internal electrophile to forge the five-membered ring. The stereochemical outcome is dictated by the catalyst, which creates a chiral environment that directs the approach of the nucleophile and controls the conformation of the cyclization transition state.[1][2]

Experimental Protocol: Organocatalytic Synthesis of a Functionalized Cyclopentane [1]

-

Reaction Setup: To a solution of cinnamaldehyde (0.2 mmol) and diethyl 2-(2-bromoethyl)malonate (0.3 mmol) in a suitable solvent (e.g., chloroform) at room temperature, add the O-trimethylsilyldiphenylprolinol organocatalyst (20 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral cyclopentane derivative.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Ring-Closing Metathesis: A Versatile Tool for Cyclization

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including cyclopentanes.[3] This powerful reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cycloalkene with the concomitant release of a small volatile alkene, such as ethylene.[3]

For the synthesis of chiral cyclopentane amino esters, a common strategy involves the preparation of a chiral diene precursor containing the desired amino and ester functionalities. The chirality can be introduced from a chiral pool starting material, such as a carbohydrate or an amino acid.[4][5] Subsequent RCM of the diene furnishes the cyclopentene ring, which can then be further functionalized, for instance, by hydrogenation of the double bond.

A particularly elegant approach combines RCM with an aza-Michael addition.[4] In this strategy, a diene is first cyclized via RCM to form a cyclopentene carboxylic acid ester. The amino group is then introduced stereoselectively through a conjugate addition reaction.

Logical Workflow for RCM-based Synthesis

Caption: RCM workflow for chiral cyclopentane amino ester synthesis.

Experimental Protocol: RCM and Aza-Michael Addition for a Polyhydroxylated Cyclopentane β-Amino Acid Derivative [4]

-

RCM Step: Dissolve the diene precursor in dry, degassed dichloromethane. Add the first- or second-generation Grubbs' catalyst (1-5 mol%) and stir the mixture at room temperature or under reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up of RCM: Quench the reaction by adding ethyl vinyl ether. Concentrate the mixture and purify the resulting cyclopentene by column chromatography.

-

Aza-Michael Addition: To a solution of the purified cyclopentene carboxylic acid ester in a suitable solvent (e.g., DMF), add the desired amine (e.g., benzylamine). Stir the reaction at room temperature until completion.

-

Final Work-up and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the chiral cyclopentane β-amino acid derivative.

Asymmetric Hydrogenation: Stereoselective Reduction of Prochiral Alkenes

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[6] In this approach, a prochiral unsaturated precursor is reduced with hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand.[7][8] The chiral ligand creates a stereochemically defined environment around the metal center, leading to the preferential formation of one enantiomer of the product.

For the synthesis of chiral cyclopentane amino esters, a common substrate for asymmetric hydrogenation is a β-enamino ester. The hydrogenation of the double bond in the presence of a chiral rhodium catalyst, such as one bearing the TangPhos ligand, can afford the corresponding β-amino ester with high enantioselectivity.[8]

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalytic preparation of substituted cyclopentanes: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]